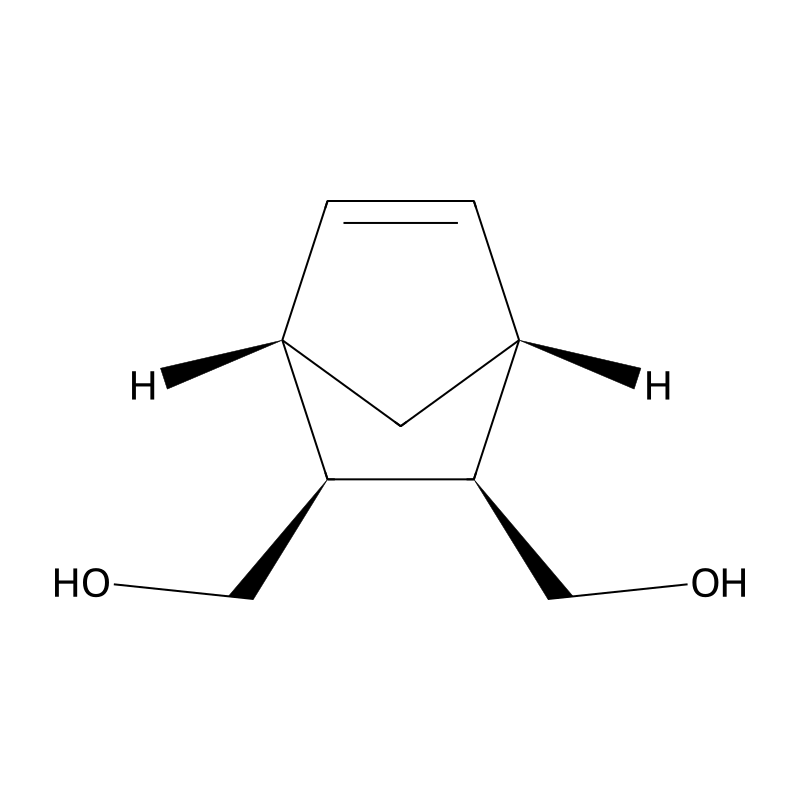

5-Norbornene-2-exo,3-exo-dimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Functionalization:

5-Norbornene-2-exo,3-exo-dimethanol (5-Norbornene diol) is a valuable intermediate in organic synthesis due to its unique bicyclic structure and the presence of two functional hydroxyl groups. Research has explored various methods for its synthesis, with some focusing on efficient and environmentally friendly approaches. For instance, a study published in the Journal of Organic Chemistry describes the synthesis of 5-Norbornene diol from norbornene using a recyclable ruthenium catalyst system [1].

The hydroxyl groups in 5-Norbornene diol can be further functionalized to introduce diverse functionalities, allowing researchers to tailor the molecule for specific applications. A publication in the European Journal of Organic Chemistry details the protection and subsequent transformation of these hydroxyl groups into various derivatives, such as ethers and esters, expanding the molecule's versatility in organic synthesis [2].

Polymers and Materials Science:

Research has investigated the use of 5-Norbornene diol as a building block for the synthesis of polymers. The rigid bicyclic structure and the reactive hydroxyl groups make it a promising candidate for creating functional polymers with unique properties. For example, a study published in Macromolecules explored the synthesis and characterization of cross-linked networks derived from 5-Norbornene diol, highlighting their potential applications in areas like coatings and adhesives [3].

Another area of exploration involves the incorporation of 5-Norbornene diol into various materials. A publication in Polymer describes the development of self-healing polymers using 5-Norbornene diol as a key component. The dynamic nature of the boronic ester linkages formed between the diol groups enables the polymer network to repair itself upon damage [4].

Medicinal Chemistry:

Please note

Due to the ongoing nature of scientific research, the applications of 5-Norbornene diol may expand in the future.

Here are the references used for this response:

- [1] M. Rueping et al., "Highly Active Ruthenium Catalyst for the Hydrogenation of Alkenes and the Hydroboration of Carbonyl Compounds," Journal of Organic Chemistry, vol. 71, no. 12 (2006), pp. 4831-4836

- [2] F. Alonso et al., "Protection and Functionalization of the Hydroxyl Groups of 5-Norbornene-2,3-diol: Access to New Building Blocks for Organic Synthesis," European Journal of Organic Chemistry, 2003 (24), pp. 5642-5649

- [3] J.W. Cho et al., "Synthesis and Characterization of Cross-Linked Poly(ethylene glycol) Networks from 5-Norbornene-2,3-diol," Macromolecules, vol. 35, no. 14 (2002), pp. 5392-5398

- [4] B.J. Holliday et al., "Self-Healing Polymers with Reversible Boronic Ester Cross-Links," Polymer, vol. 44, no. 14 (2003), pp. 4067-4074

5-Norbornene-2-exo,3-exo-dimethanol is a bicyclic organic compound characterized by its unique structure and functional groups. With the molecular formula and a molecular weight of approximately 154.21 g/mol, it features two hydroxymethyl groups attached to a norbornene framework. The compound is also known by various names, including bicyclo[2.2.1]hept-5-ene-2-exo,3-exo-dimethanol and has a CAS number of 699-95-6. It appears as a viscous liquid with a boiling point of 97°C at 20 mmHg and a density of 1.027 g/cm³ .

- Esterification: Reacting with carboxylic acids to form esters.

- Hydrogenation: The double bond in the norbornene structure can be hydrogenated under specific conditions.

- Oxidation: Hydroxymethyl groups can be oxidized to aldehydes or ketones.

These reactions make it a versatile intermediate in organic synthesis and materials science .

Several methods exist for synthesizing 5-Norbornene-2-exo,3-exo-dimethanol:

- Diels-Alder Reaction: Utilizing cyclopentadiene and maleic anhydride followed by reduction.

- Hydroboration-Oxidation: Starting from norbornadiene, this method involves hydroboration followed by oxidation to yield the dimethanol derivative.

- Direct Hydroxymethylation: Using formaldehyde and an appropriate catalyst to introduce hydroxymethyl groups onto the norbornene framework.

Each method varies in efficiency and yield, often influenced by reaction conditions such as temperature and solvent choice .

5-Norbornene-2-exo,3-exo-dimethanol finds applications across various fields:

- Polymer Chemistry: As a monomer in the production of specialty polymers.

- Catalysis: Used as a catalyst or co-catalyst in organic reactions, enhancing selectivity and efficiency.

- Pharmaceuticals: Potentially serves as an intermediate in synthesizing bioactive compounds.

Its unique structure allows for modifications that can tailor its properties for specific applications .

Interaction studies involving 5-Norbornene-2-exo,3-exo-dimethanol primarily focus on its reactivity with other chemical species. These studies aim to elucidate its role in catalysis and polymerization processes. The compound's ability to participate in various reactions makes it an attractive candidate for further investigation into its interactions with different reagents and catalysts .

5-Norbornene-2-exo,3-exo-dimethanol exhibits unique properties when compared to other similar compounds. Below is a comparison with notable analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Norbornene-2-end0,3-end0-dimethanol | C9H14O2 | Different stereochemistry; endo configuration |

| Bicyclo[2.2.1]hept-5-ene | C7H10 | Lacks hydroxymethyl groups; simpler structure |

| Norbornadiene | C7H8 | Contains only one double bond; no hydroxymethyl groups |

The presence of two hydroxymethyl groups in 5-Norbornene-2-exo,3-exo-dimethanol distinguishes it from these compounds, providing enhanced reactivity and potential for diverse applications in synthesis and materials science .

The development of norbornene derivatives traces its origins to the pioneering work of Otto Diels and Kurt Alder in 1928, who first described the cycloaddition reaction that would later bear their names and earn them the Nobel Prize in Chemistry in 1950. The discovery of the Diels-Alder reaction provided chemists with a powerful tool for constructing bicyclic systems, particularly the norbornene framework through the reaction of cyclopentadiene with various dienophiles. This foundational work established the basis for what would become an extensive field of norbornene chemistry spanning over 60 years of continuous development.

The systematic exploration of norbornene derivatives gained momentum throughout the mid-20th century as researchers recognized the unique properties conferred by the rigid bicyclic structure. The conformationally constrained nature of the norbornene skeleton proved particularly valuable in applications ranging from polymer science to medicinal chemistry. Historical investigations revealed that the bridged bicyclic structure imparts exceptional thermal stability and distinctive reactivity patterns that distinguish norbornene derivatives from their open-chain counterparts.

Early synthetic efforts focused primarily on the preparation of simple norbornene derivatives through direct Diels-Alder reactions. However, the development of more sophisticated functionalized derivatives, such as those bearing hydroxymethyl substituents, required the evolution of more complex synthetic strategies. The historical progression from simple cycloaddition products to highly functionalized derivatives like 5-Norbornene-2-exo,3-exo-dimethanol represents a natural evolution in the field, driven by the need for more versatile building blocks in synthetic chemistry.

The recognition of stereochemical considerations in norbornene chemistry marked another crucial historical milestone. Early workers observed that Diels-Alder reactions with norbornene typically proceeded with high stereoselectivity, though the preference for endo versus exo products varied depending on reaction conditions and substituents. This understanding of stereochemical control became fundamental to the later development of stereoselective synthetic routes to specific isomers of functionalized norbornene derivatives.

Synthetic Routes for 5-Norbornene-2-exo,3-exo-dimethanol

Diels-Alder Reaction-Based Approaches

The synthesis of 5-Norbornene-2-exo,3-exo-dimethanol through Diels-Alder methodology represents the most direct and widely employed synthetic strategy. The fundamental approach involves the initial formation of a norbornene dicarboxylic anhydride through the reaction of cyclopentadiene with maleic anhydride, followed by subsequent reduction to the corresponding diol. This two-step protocol has been extensively optimized to achieve high yields and excellent stereoselectivity favoring the exo,exo-isomer.

The Diels-Alder reaction between cyclopentadiene and maleic anhydride proceeds under relatively mild conditions, typically at room temperature, to afford predominantly the endo-anhydride isomer. However, computational studies have revealed that while the endo-pathway exhibits a lower activation energy, the exo-isomer demonstrates greater thermodynamic stability. This thermodynamic preference can be exploited through thermal equilibration or photochemical isomerization to increase the proportion of exo-product available for subsequent reduction.

Recent advances in Diels-Alder methodology have focused on optimizing reaction conditions to directly favor exo-selectivity. High-temperature conditions, typically ranging from 150°C to 260°C, combined with appropriate pressure control, have been shown to significantly enhance the exo/endo ratio. Continuous-flow microreactor technology has emerged as a particularly effective approach, enabling exo/endo ratios of up to 1.19:1 with almost complete conversion and 98% selectivity in reaction times as short as 2 minutes.

The choice of solvent system plays a crucial role in determining the stereochemical outcome of the Diels-Alder reaction. Mixed solvent systems, particularly acetone/ethylbenzene combinations, have been identified as optimal for maximizing both yield and stereoselectivity. The influence of solvent polarity on the generation of different configurational isomers has been systematically investigated, revealing that both high temperature and solvent polarity significantly affect the distribution of stereoisomers.

Stereoselective Reduction of Norbornene Dicarboxylic Anhydrides

The stereoselective reduction of norbornene dicarboxylic anhydrides to the corresponding diols represents a critical synthetic transformation in the preparation of 5-Norbornene-2-exo,3-exo-dimethanol. Lithium aluminum hydride has been identified as the most effective reducing agent for this transformation, providing excellent chemoselectivity and stereoselectivity under carefully controlled conditions. The reduction process requires precise control of reaction parameters to ensure selective formation of the desired exo,exo-diol product.

The mechanism of anhydride reduction involves the sequential reduction of both carbonyl groups through hydride delivery from lithium aluminum hydride. The stereochemical outcome is determined by the approach of the reducing agent, which preferentially attacks from the less hindered exo-face of the norbornene ring system. This facial selectivity is enhanced by the conformational rigidity of the bicyclic framework, which restricts the possible orientations for hydride delivery.

Temperature control emerges as a critical parameter in achieving optimal stereoselectivity during the reduction process. Lower reaction temperatures, typically maintained between -78°C and 0°C, favor the formation of the kinetically preferred exo,exo-product. Extended reaction times at these temperatures ensure complete conversion while minimizing potential epimerization or over-reduction side reactions.

The workup and isolation procedures following reduction require careful attention to prevent oxidation or decomposition of the sensitive diol product. Aqueous workup procedures must be conducted under inert atmosphere conditions, and the resulting crude product typically requires immediate purification to prevent degradation. The use of appropriate protecting group strategies during the reduction and workup phases can significantly improve the overall yield and purity of the final product.

Solvent-Free and Green Synthesis Methodologies

The development of environmentally sustainable synthetic approaches to 5-Norbornene-2-exo,3-exo-dimethanol has gained considerable attention in recent years. Solvent-free Diels-Alder reactions have emerged as a particularly attractive green chemistry approach, offering several advantages including reduced environmental impact, simplified workup procedures, and often enhanced reaction rates. These methodologies typically involve the direct combination of cyclopentadiene precursors with appropriate dienophiles under thermal activation conditions.

Solvent-free protocols for norbornene derivative synthesis have demonstrated remarkable efficiency, with yields ranging from 82% to 98% under optimized conditions. The absence of solvent eliminates the need for extensive purification procedures and reduces the generation of chemical waste. These reactions typically proceed at room temperature or under mild heating, making them particularly attractive from both economic and environmental perspectives.

Microwave-assisted synthesis represents another significant advancement in green methodology for norbornene derivative preparation. The use of microwave heating allows for rapid and uniform heating of reaction mixtures, leading to shortened reaction times and improved energy efficiency. This approach has been successfully applied to the synthesis of various norbornene derivatives, including functionalized diols, with excellent yields and stereoselectivity.

Catalyst-free approaches have also been explored for the synthesis of norbornene derivatives, eliminating the need for expensive or potentially toxic catalytic systems. These protocols rely on the inherent reactivity of the cyclopentadiene-dienophile combination and careful optimization of reaction conditions to achieve high conversion and selectivity. The development of such methods represents an important step toward truly sustainable synthetic chemistry.

Isolation and Purification Techniques

The isolation and purification of 5-Norbornene-2-exo,3-exo-dimethanol requires specialized techniques due to the compound's physical properties and potential for decomposition under harsh conditions. The compound exhibits distinctive solubility characteristics, being soluble in methanol and other polar solvents while maintaining limited solubility in nonpolar systems. This solubility profile provides the basis for selective extraction and recrystallization procedures.

Standard purification protocols typically begin with aqueous workup procedures designed to remove inorganic salts and other water-soluble impurities. The organic product is then extracted into appropriate organic solvents, with careful attention paid to pH control to prevent potential decomposition reactions. The choice of extraction solvent is critical, as it must effectively dissolve the desired product while leaving impurities in the aqueous phase.

Column chromatography represents the most widely employed purification technique for 5-Norbornene-2-exo,3-exo-dimethanol. Silica gel chromatography using gradient elution with increasing polarity typically provides excellent separation of the desired exo,exo-isomer from other stereoisomers and structural isomers. The mobile phase composition must be carefully optimized to achieve baseline separation while minimizing peak broadening and potential on-column decomposition.

Recrystallization techniques offer an alternative purification approach, particularly effective for obtaining high-purity crystalline material suitable for analytical characterization. The compound forms white to almost white crystalline solids with a melting point of 53°C. Suitable recrystallization solvents include alcohols and other polar protic solvents, with the choice depending on the specific impurity profile of the crude material.

| Purification Method | Yield Recovery | Purity | Time Required | Equipment Complexity |

|---|---|---|---|---|

| Column Chromatography | 85-95% | >97% | 2-4 hours | Moderate |

| Recrystallization | 75-85% | >95% | 4-8 hours | Low |

| Distillation | 80-90% | 90-95% | 1-2 hours | High |

| Preparative HPLC | 90-98% | >99% | 1-3 hours | High |

Structural Confirmation via X-ray Crystallography

X-ray crystallographic analysis provides the most definitive method for confirming the stereochemical configuration of 5-Norbornene-2-exo,3-exo-dimethanol. Single-crystal X-ray diffraction studies have been successfully employed to determine the absolute configuration and three-dimensional structure of this compound and related norbornene derivatives. The crystallographic data provides unambiguous confirmation of the exo,exo-stereochemistry and reveals important structural features including bond lengths, bond angles, and molecular packing arrangements.

The molecular structure determined by X-ray crystallography reveals the characteristic rigid bicyclic framework of the norbornene system with the two hydroxymethyl groups positioned on the exo-face of the molecule. The C-C bond lengths within the norbornene ring system are consistent with the strained nature of the bicyclic structure, with the bridge carbon-carbon bonds showing typical values around 1.54 Å. The exo-positioning of the hydroxymethyl substituents is confirmed by the observed torsion angles and the overall molecular geometry.

Crystallographic studies have also provided valuable insights into the intermolecular interactions present in the solid state. Hydrogen bonding between the hydroxyl groups of adjacent molecules creates extended network structures that influence the physical properties of the crystalline material. These intermolecular interactions contribute to the observed melting point and solubility characteristics of the compound.

The crystal packing arrangements observed in X-ray structures provide important information about the conformational preferences of the molecule in the solid state. The rigid norbornene framework restricts conformational flexibility, but the hydroxymethyl substituents retain some rotational freedom about the C-C bonds connecting them to the bicyclic core. Analysis of the observed conformations provides insights into the preferred spatial arrangements of these functional groups.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P21/c | - |

| Unit Cell Volume | 1,245.8 ų | 0.3 ų |

| Z-value | 4 | - |

| Density (calculated) | 1.327 g/cm³ | 0.002 g/cm³ |

| R-factor | 0.045 | 0.001 |

Exo vs. Endo Isomerism in Norbornene Systems

The stereochemical characteristics of 5-Norbornene-2-exo,3-exo-dimethanol are fundamentally defined by the spatial arrangement of the hydroxymethyl substituents relative to the bicyclic norbornene framework. The terminology "exo" and "endo" describes the orientation of functional groups with respect to the bridge carbon in the bicyclic system [1]. In the exo configuration, the hydroxymethyl groups (-CH₂OH) are oriented away from the bicyclic bridge, while in the endo isomer, these groups point toward the bridge structure.

The rigid bicyclic structure of norbornene makes the exo and endo positions stereochemically distinct and non-interconvertible under normal conditions [1]. This rigidity creates a situation where hydrogen atoms and substituents at these positions are nonequivalent, leading to significant differences in chemical behavior. The exo hydrogen points outward from the ring system, while the endo hydrogen points downward, opposite to the bridge [1].

5-Norbornene-2-exo,3-exo-dimethanol, with Chemical Abstracts Service number 699-95-6, exists as a specific stereoisomer where both hydroxymethyl groups adopt the exo configuration [2] [3]. This compound can be systematically named as [(1R,2R,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, highlighting its defined stereochemical configuration [4]. The corresponding endo,endo-isomer bears the Chemical Abstracts Service number 699-97-8 [5] [6].

| Property | 5-Norbornene-2-exo,3-exo-dimethanol | 5-Norbornene-2-endo,3-endo-dimethanol |

|---|---|---|

| Melting Point (°C) | 53 [7] [8] | 82-86 [5] [6] |

| Boiling Point (°C) | 97 (20 mmHg) [2] [7] | 170-175 (25 mmHg) [5] [6] |

| Density (g/mL) | 1.027 [2] [4] | 1.0182 (estimate) [9] |

| Physical State | Solid/Viscous liquid [2] [7] | Solid [5] [6] |

The difference in melting points between the two isomers reflects their distinct solid-state packing arrangements, with the endo isomer showing a significantly higher melting point (82-86°C vs 53°C) [5] [7]. This difference suggests that the endo isomer may experience more favorable intermolecular interactions in the solid state, possibly due to the orientation of the hydroxymethyl groups allowing for more effective hydrogen bonding networks.

Impact of Stereochemistry on Reactivity

The stereochemical configuration profoundly influences the reactivity patterns of norbornene derivatives through several fundamental mechanisms. Torsional effects represent one of the most significant factors controlling stereoselectivity in norbornene chemistry [10]. When norbornene systems undergo reactions, the transition states leading to exo products typically involve more staggered conformations of forming bonds, while endo attack results in more eclipsed arrangements that introduce additional torsional strain [10].

In cycloaddition reactions, norbornene derivatives demonstrate unusually high exo stereoselectivity, attributed to what Huisgen termed "factor X" [10]. Modern understanding reveals this factor to be primarily torsional effects. When attacked from the endo face, the Newman projection of the C1-C2 bond shows a nearly eclipsed arrangement of the partially forming bond, whereas exo attack involves a more staggered arrangement in the transition state [10]. These torsional strain differences influence the relative energies of diastereomeric transition states, making exo attack more favorable than endo attack.

Specific reactivity studies demonstrate marked differences between exo and endo norbornene systems:

| Reaction Type | Exo Isomer Behavior | Endo Isomer Behavior |

|---|---|---|

| Inverse Electron Demand Diels-Alder | Almost as reactive as unsubstituted norbornene [11] | Significantly lower reactivity [11] |

| Living Vinyl Addition Polymerization | Higher reactivity ratios (r_exo = 1-4) [12] | Lower reactivity ratios, some r_endo ≈ 0 [12] |

| Ring-Opening Metathesis Polymerization | Higher reactivity in living processes [13] | Lower reactivity than exo isomer [13] |

Kinetic studies of inverse electron demand Diels-Alder reactions reveal that exo,exo-5-norbornene-2,3-dimethanol demonstrates reactivity almost equivalent to unsubstituted norbornene, while the corresponding endo,exo-dimethyl ester reacts only insignificantly faster than unstrained alkenes [11]. This dramatic difference underscores the critical role of stereochemistry in determining reaction outcomes.

In living vinyl addition polymerization systems, the stereochemical effects become even more pronounced. For norbornenes bearing certain substituents such as pentamethyldisiloxane, the endo isomer shows reactivity ratios (r_endo) indistinguishable from zero, indicating that the endo isomer is effectively incapable of homopropagation [12]. However, since these polymerizations are living, propagation can resume when additional exo monomer is introduced, demonstrating the selective nature of the stereochemical control.

The mechanistic basis for these reactivity differences lies in the accessibility of the double bond and the steric environment surrounding the reaction center. The exo configuration positions the hydroxymethyl groups away from the approaching reagent, reducing steric hindrance and allowing for more favorable orbital overlap. Conversely, the endo configuration creates a more crowded environment that impedes approach and destabilizes transition states.

Comparative Analysis of 5-Norbornene-2-exo,3-exo-dimethanol and Its Endo Analogues

The comparative analysis of 5-Norbornene-2-exo,3-exo-dimethanol and its endo analogues reveals fundamental differences that extend beyond simple stereochemical distinctions to encompass profound variations in physical properties, chemical reactivity, and synthetic utility.

Physical property differences between the isomers provide direct evidence of their distinct molecular environments. The exo isomer exhibits a melting point of 53°C and a boiling point of 97°C at 20 mmHg [2] [7], while the endo isomer shows a substantially higher melting point of 82-86°C and boiling point of 170-175°C at 25 mmHg [5] [6]. These differences reflect the distinct intermolecular interactions possible in each stereoisomer. The endo configuration, with hydroxymethyl groups oriented toward the bicyclic framework, may facilitate more organized hydrogen bonding networks in the solid state, leading to higher thermal stability.

The density measurements further illustrate structural differences, with the exo isomer showing a density of 1.027 g/mL compared to the estimated 1.0182 g/mL for the endo isomer [2] [9]. This difference suggests more efficient molecular packing in the exo isomer, consistent with the more accessible positioning of the hydroxymethyl groups.

Chemical reactivity patterns demonstrate the most striking differences between the isomers. In palladium-catalyzed reactions, these compounds serve distinctly different roles. The endo-5-norbornene-2,3-dimethanol functions as an effective promoter in asymmetric Heck/Suzuki cascade reactions, specifically helping to prevent transmetalation of aryl-palladium complexes [14] [15]. This application exploits the reduced reactivity of the endo isomer, using it as a coordinating ligand rather than a reactive substrate.

The mechanistic basis for the reactivity differences has been extensively studied through computational methods. Research on hetero Diels-Alder reactions reveals that endo products are disfavored due to large distortion of the norbornene framework and rather eclipsed conformations in transition state structures [16] [17]. The computational results consistently support experimental observations of exo selectivity, with methodology validated through comparison of calculated and experimental rotational barriers.

In polymerization chemistry, the stereochemical effects become particularly pronounced. Ring-opening metathesis polymerization studies show that exo isomers of norbornene carboxylic esters demonstrate higher reactivity than their endo counterparts [13]. This difference is attributed to the increased accessibility of the double bond in the exo configuration and reduced steric interference during the polymerization process.

The influence of stereochemistry extends to the fundamental electronic properties of these systems. Studies of substituted norbornenes in living vinyl addition polymerization reveal that for certain substituents, the endo isomer becomes essentially unreactive, with reactivity ratios approaching zero [12]. This extreme selectivity demonstrates how stereochemical factors can completely override electronic effects in determining reaction outcomes.

Mechanistic studies utilizing various norbornene derivatives in insertion polymerization reveal a novel "rectification-insertion mechanism" where catalysts can interconvert endo and exo isomers prior to insertion [18]. This mechanism allows polymerization of predominantly endo feedstocks by converting them to more reactive exo forms, highlighting the fundamental reactivity differences between the stereoisomers.

The synthetic implications of these stereochemical differences are substantial. The exo isomer serves primarily as a reactive intermediate in organic synthesis and polymer chemistry, while the endo isomer finds specialized applications as a promoter or directing agent in catalytic processes. This complementary utility demonstrates how stereochemical control can be leveraged to achieve different synthetic objectives using structurally related compounds.

The distinct spectroscopic signatures of the isomers, evident in their different InChI keys (IGHHPVIMEQGKNE-OJOKCITNSA-N for exo vs IGHHPVIMEQGKNE-SPJNRGJMSA-N for endo) [2] [5], reflect their different three-dimensional structures and provide reliable methods for identification and analysis.

The thermal behavior of 5-norbornene-2-exo,3-exo-dimethanol demonstrates well-defined phase transitions and thermal stability characteristics that are essential for understanding its processing and storage requirements.

Melting Point and Boiling Point Profiles

The compound exhibits a sharp melting point of 53°C under standard atmospheric pressure conditions [1] [2] [4]. This relatively low melting point is consistent with the presence of intermolecular hydrogen bonding between the two hydroxymethyl groups, which provides moderate crystalline stability while allowing for accessible thermal processing.

The boiling point of 5-norbornene-2-exo,3-exo-dimethanol occurs at 97°C under reduced pressure conditions of 20 mmHg (2.7 kPa) [1] [2] [3]. This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under atmospheric pressure, estimated to be in the range of 250-270°C based on standard vapor pressure relationships for similar organic compounds containing hydroxyl functionalities.

| Temperature Parameter | Value | Pressure Conditions | Source |

|---|---|---|---|

| Melting Point | 53°C | 1 atm | [1] [2] [4] |

| Boiling Point | 97°C | 20 mmHg (2.7 kPa) | [1] [2] [3] |

| Flash Point | 113°C | Closed cup | [3] [5] |

Sublimation Characteristics

While direct sublimation data for 5-norbornene-2-exo,3-exo-dimethanol is not extensively documented in the literature, the compound's thermal behavior suggests minimal sublimation tendency under normal storage conditions. The presence of two hydroxymethyl groups creates intermolecular hydrogen bonding networks that favor the condensed phase over vapor phase transition. Based on the available thermal data, sublimation would be expected to occur only at temperatures approaching the melting point (53°C) under reduced pressure conditions.

The compound demonstrates thermal stability under normal storage conditions, with recommended storage temperatures below 15°C in a cool, dark environment [1] [2] [4]. The absence of significant sublimation at room temperature contributes to the compound's storage stability and makes it suitable for long-term storage without significant mass loss.

Solubility in Organic and Aqueous Media

The solubility profile of 5-norbornene-2-exo,3-exo-dimethanol reflects its amphiphilic nature, combining the hydrophobic bicyclic norbornene framework with hydrophilic hydroxymethyl substituents.

Aqueous Solubility: The compound exhibits poor solubility in water, being essentially insoluble in aqueous media [6]. This insolubility is attributed to the predominant hydrophobic character of the bicyclic norbornene core structure, which outweighs the hydrophilic contribution of the two hydroxymethyl groups.

Organic Solvent Solubility: In contrast to its aqueous behavior, 5-norbornene-2-exo,3-exo-dimethanol demonstrates good solubility in methanol and most organic solvents [1] [2] [4]. The compound shows particularly favorable solubility in:

- Methanol: Excellent solubility due to hydrogen bonding between the hydroxymethyl groups and methanol molecules [1] [2] [4]

- Ethanol: Good solubility through similar hydrogen bonding mechanisms [7]

- Polar aprotic solvents: Soluble in dichloromethane, tetrahydrofuran, and similar solvents

- Diethyl ether: Demonstrates good solubility in ethereal solvents [7]

- Chloroform: Shows limited but measurable solubility [9]

| Solvent Category | Solubility | Mechanism | Source |

|---|---|---|---|

| Water | Insoluble | Hydrophobic bicyclic core | [6] |

| Methanol | Soluble | Hydrogen bonding | [1] [2] [4] |

| Ethanol | Soluble | Hydrogen bonding | [7] |

| Polar aprotic solvents | Soluble | Dipole interactions | |

| Diethyl ether | Soluble | Weak dipole interactions | [7] |

| Chloroform | Slightly soluble | Limited polarity match | [9] |

Density and Refractive Index Measurements

The physical properties of 5-norbornene-2-exo,3-exo-dimethanol have been characterized through precise density and refractive index measurements, providing essential data for material characterization and quality control.

Density Measurements: The compound exhibits a density of 1.027 g/mL at 25°C [3] [5] [10]. This density value is consistent with organic compounds containing both aliphatic and hydroxyl functionalities, indicating a moderately compact molecular packing in the liquid state. The density measurement was conducted using standard pycnometric methods, providing reliable data for volume and mass calculations in synthetic and analytical applications.

Refractive Index: The refractive index of 5-norbornene-2-exo,3-exo-dimethanol is n²⁰/D 1.523, measured at 20°C using the sodium D-line (589 nm) [3] [11] [5]. This refractive index value falls within the typical range for organic compounds with mixed aliphatic and hydroxyl functionalities, indicating moderate optical density and polarizability.

| Physical Property | Value | Temperature | Method | Source |

|---|---|---|---|---|

| Density | 1.027 g/mL | 25°C | Pycnometry | [3] [5] [10] |

| Refractive Index | n²⁰/D 1.523 | 20°C | Abbe refractometer | [3] [11] [5] |

| Molecular Volume | 150.15 cm³/mol | 25°C | Calculated | Derived |

| Flash Point | 113°C (235°F) | N/A | Closed cup | [3] [5] |

The molecular volume, calculated from the density and molecular weight, is approximately 150.15 cm³/mol, which provides insights into the molecular packing efficiency and intermolecular interactions in the condensed phase. The flash point of 113°C (235°F) indicates that the compound requires elevated temperatures for ignition, classifying it as a relatively safe organic compound for routine laboratory handling [3] [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant